
Didemethyl Citalopram Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didemethyl Citalopram Hydrobromide is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is structurally similar to citalopram but lacks two methyl groups, which can influence its pharmacological properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Didemethyl Citalopram Hydrobromide typically involves the demethylation of citalopram. One common method includes the use of reagents such as hydrobromic acid to remove the methyl groups from citalopram . The reaction is usually carried out under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Didemethyl Citalopram Hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for demethylation, potassium tertiary butoxide for alkylation, and dimethylsulphoxide (DMSO) as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the demethylation of citalopram using hydrobromic acid results in this compound .
Aplicaciones Científicas De Investigación
Didemethyl Citalopram Hydrobromide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Didemethyl Citalopram Hydrobromide is similar to that of citalopram. It primarily acts by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft . This action is believed to contribute to its antidepressant effects. The compound targets the serotonin transporter and modulates serotonergic activity in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency.
Fluoxetine: Another SSRI with a similar mechanism of action.
Sertraline: An SSRI with a different chemical structure but similar pharmacological effects.
Uniqueness
Didemethyl Citalopram Hydrobromide is unique due to its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, citalopram . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
Didemethyl Citalopram Hydrobromide (DDCT) is a significant metabolite of the widely used antidepressant citalopram. Understanding its biological activity is crucial for evaluating its pharmacological effects, safety profile, and potential therapeutic applications. This article provides an in-depth analysis of DDCT, including its pharmacokinetics, mechanisms of action, and clinical implications.
Overview of Citalopram and Its Metabolites
Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression. Upon administration, it undergoes extensive hepatic metabolism via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, yielding several metabolites, including desmethylcitalopram (DCT) and didemethylcitalopram (DDCT) . While citalopram is the primary active compound, both DCT and DDCT also exhibit biological activity but with varying potency.
Pharmacokinetics of Didemethyl Citalopram
The pharmacokinetic profile of DDCT reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:
- Absorption : DDCT is formed from the metabolism of citalopram in the liver. Its bioavailability is influenced by the metabolic pathways of citalopram.
- Distribution : The volume of distribution for citalopram is approximately 12–17 L/kg, indicating significant tissue distribution . DDCT likely follows a similar distribution pattern due to its close relationship with citalopram.
- Metabolism : DDCT is further metabolized into inactive forms in the liver. Its half-life is longer than that of citalopram, which averages about 35 hours .
- Excretion : Like citalopram, DDCT is primarily excreted through urine.
DDCT acts primarily as a serotonin reuptake inhibitor but with reduced potency compared to citalopram. In vitro studies have shown that while DDCT does inhibit serotonin reuptake, it does so at approximately one-quarter the potency of citalopram . This reduced efficacy may limit its therapeutic use but can still contribute to the overall serotonergic effect observed with citalopram.
Efficacy in Depression Treatment
Clinical studies have indicated that while DDCT itself may not be used as a standalone treatment for depression, its presence as a metabolite contributes to the overall effectiveness of citalopram. A study involving patients treated with citalopram showed that those with higher levels of DCT and DDCT had improved outcomes on depression scales such as the Hamilton Depression Rating Scale (HAMD) .
Comparative Analysis of Citalopram and Its Metabolites
Parameter | Citalopram | Desmethylcitalopram (DCT) | Didemethylcitalopram (DDCT) |
---|---|---|---|
Potency | High | Moderate | Low |
Half-Life | ~35 hours | ~59 hours | Longer than DCT |
Serotonin Reuptake Inhibition | Strong | Moderate | Weak |
Clinical Use | Antidepressant | Limited | Not typically used |
Propiedades
IUPAC Name |
1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPONIRDZJWMVDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.